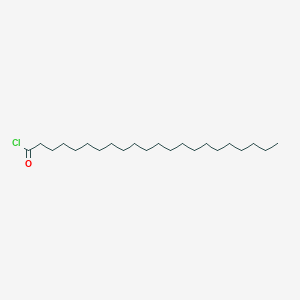

Docosanoyl chloride

Description

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, or acid chlorides, are a class of organic compounds characterized by the functional group -COCl. Current time information in Bangalore, IN. They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. Current time information in Bangalore, IN.scbt.com This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack. chemicalbook.comlookchem.com Consequently, they are among the most reactive derivatives of carboxylic acids and serve as crucial intermediates in organic synthesis. scbt.comlookchem.com

Their primary role is in acylation reactions, which involve the transfer of an acyl group (R-CO-) to another molecule. Current time information in Bangalore, IN. Acyl chlorides react readily with a variety of nucleophiles to form other carboxylic acid derivatives. For instance, they react with:

Alcohols to form esters. Current time information in Bangalore, IN.scbt.com

Ammonia and amines to form amides. Current time information in Bangalore, IN.scbt.com

Water to hydrolyze back to the parent carboxylic acid. scbt.com

Carboxylates to form acid anhydrides.

This high reactivity makes them preferred reagents over their parent carboxylic acids for synthesizing esters and amides, as the reactions are often faster and proceed to completion. scbt.com The typical preparation of acyl chlorides involves treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride. Current time information in Bangalore, IN.

Specific Relevance of Long-Chain Acyl Chlorides in Academic Contexts

While acyl chlorides are broadly useful, long-chain acyl chlorides, such as docosanoyl chloride, hold specific importance in academic research due to the properties conferred by their extended alkyl chains. The long hydrocarbon tail is highly nonpolar, or lipophilic, which is a critical feature for applications in materials science and biochemistry.

In materials science, these compounds are used to modify the surfaces of polymers and nanoparticles. For example, long-chain acyl chlorides can be reacted with hydroxyl groups on the surface of polysaccharides like guar gum to create ester derivatives with altered physical properties, such as enhanced solubility in organic solvents. google.com This surface modification is a key strategy for improving the compatibility between different materials, for instance, in the creation of polymer nanocomposites. atamanchemicals.comnih.gov

In a biochemical context, the long aliphatic chain mimics the structure of naturally occurring fatty acids. thegoodscentscompany.combldpharm.com Researchers utilize long-chain acyl chlorides to synthesize complex lipids, such as diacylglycerides and phospholipids, which are fundamental components of cell membranes. nih.gov They are also employed to attach lipid tails to various molecules, including peptides or drug analogues, to study their interactions with biological membranes or to enhance their delivery into cells. chemsrc.com This strategy is used to create model systems for investigating biological processes at the membrane surface. chemsrc.com

Scope of Contemporary Research on this compound

Contemporary research on this compound focuses on its application as a synthetic precursor for novel and complex molecules with tailored properties. Its use is documented in various specialized fields, highlighting its versatility as a chemical tool.

Specific research applications include:

Synthesis of Complex Amides: this compound is used as a reactant with compounds like ethylenediamine to produce N,N'-(Ethylenebis(iminoethylene))bisdocosanamide. biosynth.com Such molecules, featuring long lipid tails, are investigated in materials science as building blocks for lipophilic polymers and in biomedical research as components for drug delivery systems like liposomes. biosynth.com

Creation of Synthetic Lipids: It is a key reagent in the synthesis of specific diacylglycerides, such as behenoyl-1-stearoyl-glycerol. nih.gov These synthetic lipids are crucial for research in biochemistry and nutrition.

Development of Block Copolymers: In polymer chemistry, this compound has been used to create acid chloride macroinitiators for the synthesis of diblock copolymers, such as HDPE-block-PA-6. biosynth.com These materials combine the properties of different polymer blocks, leading to unique performance characteristics.

Modification of Bioactive Molecules: Researchers have used this compound to synthesize fat-soluble derivatives of ascorbic acid (Vitamin C). By reacting it with ascorbic acid, compounds like 5,6-di-O-docosanoyl-L-ascorbic acid are produced, which exhibit enhanced stability and solubility in lipid environments.

These examples demonstrate that current research leverages this compound not as an end-product, but as a critical intermediate for constructing larger, more complex molecules for advanced applications in materials science, polymer chemistry, and biomedical research.

Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Chemical Formula | C₂₂H₄₃ClO chemicalbook.com |

| Molecular Weight | 359.03 g/mol scbt.comchemicalbook.com |

| CAS Number | 21132-76-3 scbt.comchemicalbook.com |

| Synonyms | Behenoyl chloride, Behenic acid chloride scbt.comlookchem.com |

| Boiling Point | 390.1 °C at 760 mmHg lookchem.com |

| Density | 0.897 g/cm³ lookchem.com |

| Flash Point | 194.7 °C lookchem.com |

| Refractive Index | 1.456 lookchem.com |

| Storage Temperature | -20 °C lookchem.com |

| Physical Form | Solid / Powder |

Propriétés

IUPAC Name |

docosanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQYNCAWSGBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399367 | |

| Record name | Docosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-76-3 | |

| Record name | Docosanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21132-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Docosanoyl Chloride

Conventional Carboxylic Acid Chlorination Routes

The most direct methods for synthesizing docosanoyl chloride involve the reaction of docosanoic acid with a range of chlorinating agents. These reagents directly replace the hydroxyl group of the carboxylic acid with a chloride ion.

Synthesis from Docosanoic Acid with Thionyl Chloride

The reaction of docosanoic acid with thionyl chloride (SOCl₂) is a widely utilized method for the preparation of this compound. In a typical procedure, docosanoic acid is heated with an excess of thionyl chloride. For example, 20.44g (60 mmol) of docosanoic acid can be reacted with 7.88 ml (108 mmol) of thionyl chloride. The addition of the chlorinating agent is often completed while heating to approximately 45°C over about 30 minutes. Following the addition, the mixture is typically stirred and heated for an additional period, for instance, 70 minutes, to ensure the reaction goes to completion. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.comlibretexts.org Any excess volatile thionyl chloride can also be removed by distillation, simplifying the purification of the final this compound product. allrounder.airesearchgate.net The mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride, which ultimately converts the hydroxyl group into a chlorosulfite, a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of this compound. libretexts.org

Synthesis from Docosanoic Acid with Oxalyl Chloride

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the conversion of docosanoic acid to this compound. researchgate.net This method is often preferred because it tends to be milder and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates a clean reaction and simple workup. researchgate.net The reaction is typically carried out by treating the carboxylic acid with oxalyl chloride in an inert solvent, such as dichloromethane (DCM). rsc.org The process often involves stirring the reactants at room temperature. rsc.org For instance, a general procedure involves dissolving the carboxylic acid in DCM, adding oxalyl chloride, and then introducing a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org The reaction is complete when gas evolution ceases. reddit.com While specific documented procedures for polyunsaturated fatty acids suggest carrying out the reaction at low temperatures (-15°C to 5°C) in a nonpolar solvent to prevent side reactions with the double bonds, docosanoic acid's saturated nature allows for more standard conditions. google.com

Comparative Analysis of Chlorinating Agents (e.g., PCl₃, POCl₃, SO₂Cl₂, COCl₂)

Several reagents can be employed to convert carboxylic acids into their corresponding acyl chlorides, each with distinct advantages and disadvantages. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are often favored because their byproducts are gaseous, simplifying product purification. masterorganicchemistry.comallrounder.ai In contrast, phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) produce non-gaseous byproducts, phosphorous acid (H₃PO₃) and phosphorus oxychloride (POCl₃) respectively, which can complicate the isolation of the desired acyl chloride. allrounder.aichemguide.co.uk

Phosphorus trichloride reacts with three equivalents of carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid. stackexchange.comchemistrysteps.com Phosphorus pentachloride reacts in a 1:1 molar ratio with the carboxylic acid. chemguide.co.uk Phosphorus oxychloride (POCl₃) can also be used for chlorination, sometimes in conjunction with N,N-dimethylformamide (DMF) to form the active Vilsmeier reagent. mychemblog.comnih.gov

Sulfuryl chloride (SO₂Cl₂) is another chlorinating agent, though it is more commonly used for radical chlorination of alkanes rather than the conversion of carboxylic acids. quora.comwikipedia.org Phosgene (COCl₂), while effective, is highly toxic and its use requires stringent safety precautions, often limiting it to industrial applications where it can be used near its production site. google.comwikipedia.orgnih.gov The reaction with phosgene can require high temperatures and pressures in the absence of a catalyst. google.com

| Chlorinating Agent | Chemical Formula | Byproducts | Key Characteristics |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used; gaseous byproducts simplify purification. masterorganicchemistry.comallrounder.ai |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder and more selective than SOCl₂; gaseous byproducts. researchgate.netresearchgate.net |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ (solid/liquid) | Reacts with 3 eq. of acid; non-gaseous byproduct complicates workup. allrounder.aistackexchange.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Reacts 1:1 with acid; POCl₃ byproduct can be difficult to separate. chemguide.co.uk |

| Phosphorus Oxychloride | POCl₃ | Varies (e.g., HPO₃) | Often used with a catalyst (e.g., DMF); can be used for deoxygenation-chlorination. nih.govrsc.org |

| Sulfuryl Chloride | SO₂Cl₂ | SO₂, HCl | Primarily used for radical chlorination, less common for carboxylic acids. quora.comwikipedia.org |

| Phosgene | COCl₂ | HCl | Highly effective but extremely toxic; mainly industrial use. google.comwikipedia.org |

Catalytic Approaches in this compound Synthesis

To increase reaction rates and improve selectivity, catalysts are frequently employed in the synthesis of acyl chlorides. These catalysts activate either the chlorinating agent or the carboxylic acid, facilitating the conversion under milder conditions.

Role of N,N-Disubstituted Formamides as Catalysts and Precursors

N,N-disubstituted formamides, most commonly N,N-dimethylformamide (DMF), are frequently used as catalysts in the synthesis of acyl chlorides from carboxylic acids, particularly with thionyl chloride or oxalyl chloride. commonorganicchemistry.comresearchgate.net The catalyst's role is not merely as a solvent but as a precursor to the actual reactive species. mychemblog.com DMF reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form an electrophilic iminium salt known as the Vilsmeier reagent (N,N-dimethylchloroiminium chloride). mychemblog.comjk-sci.com

This Vilsmeier reagent is the active species that reacts with the carboxylic acid. The formation of this intermediate accelerates the reaction, allowing it to proceed under milder conditions and often with higher yields. google.com The catalytic cycle regenerates DMF, meaning only a small, substoichiometric amount is required. stackexchange.comechemi.com For instance, adding a few drops of DMF to a reaction mixture of a carboxylic acid and oxalyl chloride is a classic technique to significantly speed up the reaction at room temperature. orgsyn.orgorgsyn.org

Application of Pyridine and Urea in Catalyzed Reactions

Pyridine is often used in acylation reactions, where it can serve two primary roles. stackexchange.comechemi.com Firstly, it acts as a weak base to neutralize the hydrogen chloride (HCl) gas produced as a byproduct during the reaction. stackexchange.com This is particularly important as the buildup of acid can inhibit the reaction or lead to unwanted side reactions. Secondly, pyridine can function as a nucleophilic catalyst. stackexchange.comechemi.com It attacks the chlorinating agent (or the resulting acyl chloride) to form a highly reactive N-acylpyridinium salt. utrgv.eduresearchgate.net This intermediate is more susceptible to nucleophilic attack by the alcohol or other nucleophiles than the original acyl chloride, thus accelerating the desired reaction. stackexchange.comutrgv.edu The combination of thionyl chloride with pyridine is a common method for converting fatty acids to their acyl chlorides. researchgate.net

Urea and its derivatives can also function as organocatalysts in acylation reactions, primarily through hydrogen bonding. acs.orgwikipedia.org Unlike nucleophilic catalysts, urea-based catalysts activate substrates by forming hydrogen bonds with them. csic.es In the context of this compound synthesis, a urea catalyst could activate the carbonyl oxygen of docosanoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the chloride from the chlorinating agent. wikipedia.org Thioureas, which are more acidic and stronger hydrogen-bond donors than ureas, are particularly effective in this type of catalysis. wikipedia.org This mode of activation represents a milder, non-covalent approach to catalysis in these transformations. csic.esnih.gov

Mechanism of Catalyst Adduct Formation and Activity

The synthesis of this compound from docosanoic acid is often facilitated by the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in the presence of a catalyst. A commonly used and highly effective catalyst is N,N-dimethylformamide (DMF). pjoes.comgoogle.com The catalytic activity stems from the in situ formation of a reactive adduct, known as the Vilsmeier reagent. jk-sci.commychemblog.com

The formation of the Vilsmeier reagent begins with the nucleophilic attack of the oxygen atom of DMF on the electrophilic sulfur atom of thionyl chloride (or the carbonyl carbon of oxalyl chloride). mychemblog.comwikipedia.org This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement and loss of sulfur dioxide (in the case of thionyl chloride) or carbon dioxide and carbon monoxide (in the case of oxalyl chloride) to form the electrophilic N,N-dimethylchloroiminium ion, [CHCl=N(CH₃)₂]⁺Cl⁻. mychemblog.comname-reaction.comyoutube.com This iminium salt is the Vilsmeier reagent.

The mechanism can be summarized in the following steps:

Formation of the Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., thionyl chloride) to form the N,N-dimethylchloroiminium chloride. jk-sci.commychemblog.com

Activation of the Carboxylic Acid: The docosanoic acid reacts with the Vilsmeier reagent.

Formation of the Acid Chloride: The intermediate formed in the previous step collapses, yielding this compound and regenerating the DMF catalyst. ijpcbs.com

| Reagent | Role in Catalysis |

| N,N-Dimethylformamide (DMF) | Catalyst precursor, reacts with the chlorinating agent to form the active Vilsmeier reagent. pjoes.comgoogle.com |

| **Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) ** | Chlorinating agent, provides the chloride ion and activates the DMF catalyst. jk-sci.commychemblog.com |

| Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) | The active catalytic species that reacts with the carboxylic acid. name-reaction.comyoutube.com |

Advanced and Sustainable Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer methods for the production of acid chlorides, including this compound. These strategies address the challenges associated with traditional batch processes, such as the handling of hazardous reagents and the generation of waste.

Continuous-Flow Methodologies for Labile Acid Chlorides

Continuous-flow synthesis has emerged as a powerful technique for the production of reactive and unstable compounds like acid chlorides. researchgate.netugent.be In a continuous-flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. researchgate.net This methodology offers several advantages over traditional batch synthesis:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents like thionyl chloride and phosgene. ugent.beresearchgate.net

Precise Control: Reaction parameters such as temperature, pressure, and reaction time can be precisely controlled, leading to higher selectivity and yields. ugent.be

On-Demand Production: Labile acid chlorides can be generated and used in situ in a subsequent reaction step, avoiding the need for storage and handling of the unstable intermediate. researchgate.netugent.be

Scalability: Scaling up production is often more straightforward than with batch processes, as it can be achieved by running the system for longer periods or by parallelizing multiple reactor lines. ugent.beevotec.com

Research has demonstrated the successful synthesis of various acid chlorides using continuous-flow setups, achieving high conversions in short reaction times. researchgate.net

Exploration of Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of organic solvents. core.ac.ukijret.org For the synthesis of this compound, which is derived from a long-chain fatty acid, solvent-free conditions can be particularly advantageous.

In some instances, the fatty acid itself can act as the reaction medium, especially at elevated temperatures where it is in a liquid state. core.ac.uk The reaction of the fatty acid with a chlorinating agent under these conditions can lead to the direct formation of the acid chloride without the need for a solvent. nih.gov This approach simplifies the work-up procedure and reduces waste generation. ijret.org Studies have shown that the conversion of fatty acids to their corresponding acid chlorides can be highly efficient under solvent-free conditions. ijret.orgacs.org

| Synthesis Approach | Advantages |

| With Solvent | Can aid in dissolving solid reactants and controlling reaction temperature. |

| Solvent-Free | Reduces waste, simplifies purification, potentially lowers costs, and aligns with green chemistry principles. core.ac.ukijret.org |

On-Demand and In Situ Generation Techniques

The high reactivity of this compound makes its on-demand and in situ generation a highly desirable strategy. researchgate.netugent.be This approach avoids the need to isolate and store the reactive intermediate, thereby enhancing safety and process efficiency. ugent.be

Continuous-flow methodologies are particularly well-suited for the on-demand generation of acid chlorides. researchgate.net The acid chloride can be produced in one reactor and immediately fed into a second reactor to undergo a subsequent transformation, such as esterification or amidation. researchgate.net

In situ generation can also be achieved in batch reactions. For example, the Vilsmeier reagent, the active catalyst in many chlorination reactions, is typically generated in situ from DMF and the chlorinating agent. mychemblog.com Similarly, techniques for the in situ generation of iodinated fatty acids have been developed, showcasing the broader applicability of this concept in fatty acid chemistry. google.com

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process optimization. asischem.comadesisinc.com The goal is to develop a process that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable on a larger scale. evotec.comcellandgene.com

Key aspects of process optimization and scalability include:

Route Scouting: Identifying the most efficient and economical synthetic route. asischem.com

Parameter Optimization: Fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation. adesisinc.com

Reagent Selection: Choosing cost-effective and safer reagents where possible. asischem.com

Process Control and Automation: Implementing robust control systems to ensure consistent product quality and safe operation. cellandgene.com

Downstream Processing: Developing efficient methods for purification and isolation of the final product. researchgate.net

Patents related to the production of acid chlorides often describe processes that are amenable to industrial-scale production, including continuous processes that offer advantages in terms of safety and efficiency. google.com The use of continuous-flow technology, as discussed previously, is a significant step towards achieving scalable and optimized production of this compound. ugent.beevotec.com

Reaction Mechanisms and Reactivity of Docosanoyl Chloride

Fundamental Principles of Acyl Chloride Reactivity

The reactivity of acyl chlorides, including docosanoyl chloride, is primarily dictated by the electronic characteristics of the carbonyl group. fiveable.me These compounds are among the most reactive of the carboxylic acid derivatives. openochem.org

The carbon atom of the carbonyl group in this compound is highly electrophilic, meaning it has a partial positive charge and is susceptible to attack by nucleophiles. openochem.orgfuturelearn.com This electrophilicity arises from the inductive effect of the two electronegative atoms—oxygen and chlorine—bonded to it. futurelearn.com Both atoms pull electron density away from the carbonyl carbon, making it more electron-deficient and, therefore, more reactive towards electron-rich species. openochem.orgfuturelearn.com

While the chlorine atom possesses lone pairs that could theoretically participate in resonance and donate electron density back to the carbonyl carbon, this effect is minimal. openochem.org The significant difference in the size and energy between the 3p orbital of chlorine and the 2p orbital of carbon results in poor orbital overlap, rendering resonance donation inefficient. libretexts.orgchemrevise.org Consequently, the inductive withdrawal of electrons by chlorine is the dominant effect, leading to a highly reactive carbonyl group. openochem.org

| Factor | Effect on Carbonyl Carbon | Impact on Reactivity |

|---|---|---|

| Inductive Effect of Oxygen | Withdraws electron density | Increases electrophilicity |

| Inductive Effect of Chlorine | Withdraws electron density | Significantly increases electrophilicity |

| Resonance Effect of Chlorine | Poor electron donation due to orbital mismatch | Negligible stabilization, maintaining high reactivity |

The characteristic reaction of this compound with nucleophiles is the nucleophilic addition-elimination mechanism. chemistrystudent.comvaia.comsavemyexams.comlibretexts.org This two-step process is the primary pathway for the substitution of the chloride ion. fiveable.mechemistrystudent.com

A key feature of the nucleophilic addition-elimination mechanism is the formation of a transient tetrahedral intermediate. futurelearn.combyjus.com When the nucleophile attacks the sp2-hybridized carbonyl carbon, the geometry around this carbon changes to sp3, resulting in a tetrahedral arrangement. futurelearn.com This intermediate is typically short-lived and unstable. rsc.org

The decomposition of this tetrahedral intermediate drives the reaction to completion. byjus.com The intermediate collapses by reforming the carbonyl double bond and expelling the most stable leaving group. futurelearn.com In the case of this compound, the chloride ion is a significantly better leaving group than most attacking nucleophiles (like water or alcohols). This propensity for the chloride ion to depart ensures that the reaction proceeds forward to the substitution product rather than reverting to the starting materials. byjus.com While the existence of such intermediates in the reactions of acyl chlorides with alcohols has been a subject of some debate, recent studies have provided evidence for their formation. rsc.org

Detailed Mechanism of Nucleophilic Addition-Elimination

Diverse Nucleophilic Acylation Reactions

This compound readily undergoes a variety of nucleophilic acylation reactions, serving as a versatile intermediate for the synthesis of other carboxylic acid derivatives.

This compound reacts vigorously with water in a hydrolysis reaction to yield docosanoic acid and hydrogen chloride. libretexts.orgchemguide.co.uk This reaction proceeds through the nucleophilic addition-elimination mechanism, where water acts as the nucleophile. savemyexams.comlibretexts.org

The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of this compound. savemyexams.com This leads to the formation of a tetrahedral intermediate. libretexts.org The intermediate then collapses, eliminating a chloride ion and a proton (H⁺) to form docosanoic acid. libretexts.org The eliminated chloride ion combines with the proton to form hydrogen chloride gas, which is often observed as steamy fumes. chemguide.co.uk Due to the high reactivity of acyl chlorides, this hydrolysis can occur even with atmospheric moisture, necessitating careful handling in anhydrous conditions. chemistrystudent.com

This compound reacts readily with alcohols to form esters in a process known as esterification. libretexts.orgchemistrystudent.com This reaction is a highly efficient method for ester synthesis because it is generally rapid and irreversible, often occurring at room temperature. chemguide.co.ukchemguide.co.uk The alcohol acts as the nucleophile, with the lone pair on its oxygen atom attacking the carbonyl carbon of the this compound. chemistrystudent.comchemguide.co.uk A tetrahedral intermediate is formed, which then eliminates a chloride ion and a proton to yield the corresponding docosanoate ester and hydrogen chloride. chemguide.co.uk

The reaction with phenols also produces esters, but it is typically slower than with alcohols due to the reduced nucleophilicity of the phenolic oxygen. chemguide.co.uklibretexts.org To enhance the reaction rate, the phenol is often deprotonated with a base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. libretexts.orgsavemyexams.com The phenoxide ion then readily attacks the this compound to form the phenyl ester. libretexts.org Heating may also be required for the reaction with phenols to proceed at a practical rate. savemyexams.com

| Reactant | Conditions | Product | Relative Rate |

|---|---|---|---|

| Alcohol | Room temperature | Ester + Hydrogen Chloride | Vigorous/Fast |

| Phenol | Heating may be required | Ester + Hydrogen Chloride | Slower than alcohols |

| Phenoxide Ion (from Phenol + Base) | Room temperature or gentle warming | Ester + Salt (e.g., NaCl) | Faster than phenol |

Anhydride Formation with Carboxylic Acids

This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a carboxylic acid anhydride. pressbooks.publibretexts.org This reaction is another instance of nucleophilic acyl substitution. crunchchemistry.co.uk

The mechanism involves the following steps: khanacademy.org

Activation of Carboxylic Acid (if necessary): In the presence of a base, the carboxylic acid is deprotonated to form a more nucleophilic carboxylate anion. khanacademy.org

Nucleophilic Attack: The carboxylate anion attacks the electrophilic carbonyl carbon of this compound. khanacademy.org

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate. khanacademy.org

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group to yield the acid anhydride. khanacademy.org

This method is versatile and can be used to prepare both symmetrical anhydrides (by reacting this compound with docosanoic acid) and mixed anhydrides (by reacting this compound with a different carboxylic acid). pressbooks.pub A weak base, such as pyridine, is often used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. pressbooks.pub

Condensation Reactions with Thiourea Derivatives

This compound can undergo condensation reactions with thiourea and its derivatives. One notable reaction involves the condensation of fatty acid chlorides with thiourea to prepare a series of 1,3-diacylthiourea derivatives. tubitak.gov.tr In a typical procedure, the acyl chloride is added dropwise to a stoichiometric amount of thiourea. tubitak.gov.tr

Another synthetic route involves the reaction of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate intermediate. This intermediate then reacts with a nucleophile, such as a heterocyclic amine, via nucleophilic addition to yield N-acyl thiourea derivatives. nih.govmdpi.com The high electrophilicity of the isothiocyanate carbon makes it susceptible to attack by amines. nih.gov

Advanced Mechanistic Investigations

While the general mechanisms for the reactions of acyl chlorides are well-established, advanced studies provide a more nuanced understanding of their reactivity, including kinetic profiles and the factors influencing selectivity.

Kinetic Studies of this compound Reactions

For instance, the kinetics of peroxyester synthesis from the reaction of an acid chloride with a hydroperoxide have been studied. scispace.com These studies often investigate the influence of various parameters on the reaction rate, including:

Temperature: Higher temperatures generally increase the reaction rate.

Concentration of Reactants: The rate is dependent on the concentration of both the acyl chloride and the nucleophile.

Interfacial Area (for biphasic systems): In reactions occurring between two phases, increasing the interfacial area can enhance the reaction rate. scispace.com

Theoretical kinetic studies, employing quantum chemical and theoretical kinetic methodologies, are also used to predict reaction rates and product distributions for reactions that are difficult to study experimentally. fz-juelich.de These computational approaches can provide detailed information on reaction pathways and transition states.

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and the use of catalysts can significantly influence the rate, yield, and even the mechanism of reactions involving this compound.

Influence of Solvent:

Solvents can affect reactions in several ways: rsc.orgosti.gov

Solvation: Solvents can stabilize reactants, transition states, and products to different extents, thereby altering the activation energy of the reaction. rsc.org Polar solvents, for example, can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species.

Direct Participation: Some solvents can act as reactants or catalysts themselves.

Solubility: The solubility of reactants can be a critical factor, especially in heterogeneous or biphasic reaction systems. rsc.org

In palladium-catalyzed cross-coupling reactions, the solvent can influence catalyst stability and the activity of bases used in the reaction. whiterose.ac.uk The polarity of the solvent can also affect the optoelectronic properties of photocatalysts, which in turn influences the reaction mechanism and efficiency. nih.gov

Influence of Catalyst:

Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

Lewis Acids: In Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) is used to activate the acyl chloride, making it a more potent electrophile by forming a highly reactive acylium ion. saskoer.camasterorganicchemistry.com

Phase-Transfer Catalysts (PTCs): In biphasic reactions, such as some amidation or condensation reactions, PTCs can be used to transport a reactant from one phase (e.g., an aqueous phase) to the other (e.g., an organic phase) where the reaction occurs, thereby dramatically increasing the reaction rate. nih.govscispace.com

Bimetallic Systems: In some modern catalytic systems, combinations of metals, such as copper and palladium, are used to enhance reaction yields and facilitate novel transformations. nih.gov

Applications of Docosanoyl Chloride in Chemical Synthesis

Synthesis of Complex Molecular Architectures

The reactivity of the acyl chloride functional group allows for its facile integration into larger, more complex molecular structures through various organic reactions.

Docosanoyl chloride's high reactivity makes it an excellent intermediate in multi-step synthetic pathways. The acyl chloride group is a versatile handle for introducing the long docosanoyl chain onto various molecular scaffolds. A notable example is its use in the synthesis of amide-containing compounds. Research has shown that this compound reacts with ethylenediamine in the presence of a base to form N,N'-(Ethylenebis(iminoethylene))bisdocosanamide. ontosight.ailookchem.com In this reaction, the this compound acts as an acylating agent, readily reacting with the amine groups to form stable amide bonds, thus constructing a larger, more complex molecule from simpler precursors.

Table 1: Examples of Molecules Synthesized Using this compound

| Starting Material(s) | Reagent | Product | Application Area | Citation |

|---|

The most prominent feature of the docosanoyl moiety is its long C22 alkyl chain, which imparts significant lipophilic (hydrophobic) character to any molecule to which it is attached. ontosight.ai This property is strategically exploited in synthesis to create molecules with tailored solubility and interfacial properties.

For instance, the synthesis of N,N'-(Ethylenebis(iminoethylene))bisdocosanamide results in a molecule that is typically insoluble in water due to the pronounced hydrophobic nature conferred by the two docosanoyl chains. ontosight.ai This compound has been investigated as a building block for creating lipophilic polymers and supramolecular assemblies. ontosight.ai The principle of using long-chain acyl chlorides to modify hydrophilic materials is a common strategy to produce amphiphilic molecules that can act as surfactants or emulsifiers. ontosight.ai The amphiphilic character of such molecules makes them candidates for use in industrial applications and in the formation of drug delivery systems like liposomes. ontosight.ai

Facilitation of Multi-Step Organic Transformations

Advanced Materials and Polymer Applications

This compound is instrumental in the field of polymer chemistry, where it is used to create specialized polymers and functional materials with unique properties.

This compound has been identified as a highly effective initiator in the synthesis of block copolymers. In a study focused on developing a material for 3D printing, researchers investigated the synthesis of diblock copolymers combining polyethylene and polyamide-6. researcher.life The approach involved the anionic polymerization of caprolactam, initiated by a functionalized polyethylene macroinitiator. researcher.life

To optimize the initiator system, docosanol was used as a model for hydroxy-functionalized polyethylene. researcher.life This docosanol was converted into five different types of initiators to produce linear docosanoyl-polyamide-6 diblock copolymers. researcher.life The research concluded that the acid chloride version of the initiator—effectively this compound in this model system—was the best choice for inducing the polymerization. researcher.liferesearcher.life

Following this model, a high-density polyethylene (HDPE) chain terminated with an acid chloride group (HDPE-COCl) was prepared and successfully used as a macroinitiator to synthesize HDPE-block-PA-6. researcher.life This demonstrates the direct application of the principle, where the acyl chloride group initiates the growth of the polyamide-6 block from the end of the polyethylene block.

Table 2: Research Findings on this compound as a Model Initiator

| Model System Component | Role | Outcome | Application | Citation |

|---|---|---|---|---|

| Docosanol | Model for hydroxy-functionalized polyethylene | Converted to five initiator systems | To test initiator efficiency for anionic polymerization | researcher.life |

| This compound | Model acid chloride macroinitiator | Found to be the best initiator system | Synthesis of docosanoyl-polyamide-6 diblock copolymers | researcher.liferesearcher.life |

Functionalization refers to the modification of a polymer to impart new properties or capabilities. The use of this compound as a model for the HDPE-COCl macroinitiator is a clear example of end-group functionalization. researcher.life By converting the terminal hydroxyl group of a polyethylene model (docosanol) into a highly reactive acid chloride, the polymer chain is functionalized to act as an initiator for a subsequent polymerization reaction. researcher.life

Furthermore, molecules synthesized from this compound, such as N,N'-(Ethylenebis(iminoethylene))bisdocosanamide, have been explored as building blocks for creating new lipophilic polymers and supramolecular structures. ontosight.ai This represents another route of functionalization, where a pre-synthesized, docosanoyl-containing molecule is incorporated into a larger polymeric system.

The synthesis of advanced carbon materials, such as graphene and carbon nanofibers, often involves the pyrolysis or chemical vapor deposition of carbon-rich precursor molecules. While a wide range of precursors are utilized, including polymers and various hydrocarbons, the specific role of this compound in the synthesis of precursors for advanced carbon materials is not extensively documented in available scientific literature.

Functionalization of Polymeric Systems

Biomolecular and Lipid Mimetic Synthesis

This compound, as a highly reactive long-chain acyl chloride, is a valuable reagent in the synthesis of complex organic molecules that mimic or interact with biological systems. Its 22-carbon chain is instrumental in imparting significant hydrophobic character to target molecules, making it a key building block for lipids, surfactants, and other amphiphiles.

Preparation of Functionalized Lipids and Surfactants

The long alkyl chain of this compound is a fundamental feature for the construction of synthetic lipids and surfactants. These molecules are critical in various applications, from forming liposomes for drug delivery to acting as emulsifiers in industrial formulations. ontosight.ai The reaction typically involves the acylation of a hydrophilic head group with this compound.

One direct application is in the synthesis of non-ionic surfactants. These surfactants are noted for their excellent solubility, moisturizing properties, and low irritation to the human body, making them suitable for detergents, shampoos, and cosmetic emulsifiers. google.com The synthesis can be achieved by reacting this compound with secondary amine derivatives that contain multiple hydroxyl groups. google.com The resulting amide linkage is stable, and the long docosanoyl chain provides the necessary lipophilicity.

A specific example is the synthesis of N,N'-(Ethylenebis(iminoethylene))bisdocosanamide, which is prepared by reacting ethylenediamine with this compound in the presence of a base. ontosight.ai This molecule's long alkyl chains give it strong lipophilic properties, making it a candidate for use as a surfactant, an emulsifier, and a component in the formation of liposomes and other drug delivery systems. ontosight.ai

Table 1: Synthesis of Functionalized Lipids and Surfactants

| Reactant(s) | Product Class | Example Product Name | Key Feature | Application |

|---|---|---|---|---|

| This compound, Secondary amine with hydroxyl groups | Non-ionic Surfactant | N/A | Multiple hydrophilic hydroxyl groups and a lipophilic docosanoyl tail | Detergents, Emulsifiers google.com |

Research into lipid-based drug carriers often involves the synthesis of novel phospholipids to control drug release and track the carrier in vivo. nih.gov While many synthetic strategies exist, the acylation of a glycerol backbone is a common step. The use of acyl chlorides like this compound allows for the introduction of specific fatty acid chains, enabling the fine-tuning of the lipid's physical properties and its interaction with enzymes like secretory phospholipase A2 (sPLA2), which is often overexpressed in disease states. nih.gov

Modification of Polysaccharides for Material Development

Polysaccharides such as cellulose and starch are abundant, renewable biopolymers. nih.gov However, their native properties often limit their application. Chemical modification is a key strategy to enhance their functionality, and esterification with long-chain acyl chlorides like this compound is an effective method to impart hydrophobicity. nih.govresearchgate.netmdpi.com This modification can transform a hydrophilic polysaccharide into a material suitable for biodegradable packaging, films, and coatings. mdpi.comgoogle.com

The process generally involves reacting the polysaccharide with the acyl chloride in a suitable solvent system. For instance, cellulose can be esterified under homogeneous conditions in a DMA/LiCl solution or in a suspension with pyridine. nih.gov The degree of substitution (DS), which indicates the average number of hydroxyl groups esterified per monosaccharide unit, can be controlled by the reaction conditions. Esterification with long-chain acyl chlorides (C10 and greater) has been shown to achieve high DS values. nih.gov

This modification dramatically alters the material's properties, reducing its water solubility and increasing its thermoplasticity. These modified polysaccharides can be used in detergent compositions and other formulations where interaction with both aqueous and non-aqueous phases is required. google.com

Table 2: Polysaccharide Modification with this compound

| Polysaccharide | Reaction Conditions | Modified Property | Potential Application |

|---|---|---|---|

| Cellulose | Homogeneous solution (DMA/LiCl) with acyl chloride and base | Increased hydrophobicity, thermoplasticity | Biodegradable plastics, films nih.gov |

| Starch | Homogeneous solution (DMA/LiCl) with acyl chloride and pyridine | Increased hydrophobicity | Packaging materials, coatings nih.gov |

Synthesis of Docosanoyl-Containing Peptides for Biological Research

The attachment of lipid chains to peptides, creating lipopeptides, is a widely used strategy in biological and pharmaceutical research to enhance the peptide's interaction with cell membranes, improve stability, and modify its pharmacokinetic profile. This compound is an ideal reagent for introducing a long, saturated lipid moiety onto a peptide or a single amino acid. google.com

A straightforward method involves the direct acylation of an amino acid. For example, 2-docosanamidoacetic acid can be synthesized by suspending the amino acid Glycine in a dry solvent like dichloromethane, adding a catalytic amount of pyridine, and then slowly adding a solution of this compound at a reduced temperature. google.com The resulting N-acylated amino acid can then be used as a building block in solid-phase or solution-phase peptide synthesis. biomatik.com This method has also been applied to other amino acids, such as Aspartic acid. google.com The presence of the docosanoyl group transforms the peptide into a lipopeptide, which is useful for studying membrane interactions and developing new therapeutic agents. google.com

Table 3: Synthesis of Docosanoyl-Amino Acid Building Blocks

| Amino Acid | Key Reagents | Product |

|---|---|---|

| Glycine | Dichloromethane, Pyridine (catalyst), this compound | 2-docosanamidoacetic acid google.com |

Precursor for Novel Chemical Entities

Beyond its use in modifying biomolecules, this compound serves as a versatile starting material for the synthesis of novel chemical entities with unique properties and potential applications in medicinal chemistry and material science.

Synthesis of Thiourea Derivatives

N-acyl thioureas are a class of compounds known for a wide range of biological activities. nih.govCurrent time information in Bangalore, IN. The synthesis of these derivatives can be readily accomplished using an acid chloride like this compound. The general and established method proceeds in two steps. nih.govresearchgate.net

First, this compound is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction forms a highly reactive docosanoyl isothiocyanate intermediate. nih.govuobaghdad.edu.iq In the second step, a primary or secondary amine is added to the reaction mixture, which undergoes a nucleophilic addition to the isothiocyanate group to yield the final N-docosanoyl thiourea derivative. nih.govresearchgate.net This modular synthesis allows for the creation of a diverse library of derivatives by simply varying the amine component.

Table 4: General Synthesis of N-Docosanoyl Thiourea Derivatives

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound, Ammonium thiocyanate | Docosanoyl isothiocyanate | Condensation nih.gov |

Another approach involves the direct condensation of a fatty acid chloride with thiourea, typically in a 2:1 molar ratio, to produce symmetric 1,3-diacylthiourea derivatives. tubitak.gov.tr This method has been used with various fatty acid chlorides and could be applied to this compound to synthesize 1,3-didocosanoylthiourea. tubitak.gov.tr

Preparation of N-Acylbenzotriazole Derivatives

N-acylbenzotriazoles are valuable synthetic intermediates that serve as stable and highly efficient acylating agents. redalyc.org They are often preferred over their corresponding acid chlorides because they are typically stable, crystalline solids that can be stored at room temperature without decomposition, whereas many acid chlorides are less stable or difficult to isolate. scielo.org.mxscielo.org.mx

The synthesis of N-docosanoylbenzotriazole can be achieved by reacting this compound with benzotriazole in a suitable solvent such as THF. scielo.org.mx This reaction is analogous to the preparation of other N-acylbenzotriazoles from their respective acid chlorides, such as the synthesis of the N-acylbenzotriazole derivative of 1,2-benzenedicarboxylic acid from phthaloyl chloride. scielo.org.mx

Alternatively, N-acylbenzotriazoles are commonly prepared in a one-pot procedure directly from the corresponding carboxylic acid by reacting it with benzotriazole and thionyl chloride. organic-chemistry.org Regardless of the specific route, the resulting N-docosanoylbenzotriazole acts as a powerful and selective acylating agent for C-, N-, and O-acylation reactions, providing high yields and avoiding the harsh conditions or byproducts associated with using this compound directly in some applications. redalyc.org

Table 5: Synthesis and Features of N-Docosanoylbenzotriazole

| Reactants | Product | Key Features of Product |

|---|---|---|

| This compound, Benzotriazole | N-Docosanoylbenzotriazole | Stable, crystalline solid; Efficient acylating agent scielo.org.mxscielo.org.mx |

Role in the Synthesis of Heterocyclic Compounds (e.g., Thiadiazoles, Selenadiazoles)

This compound serves as a key long-chain acylating agent in the synthesis of various heterocyclic compounds. Its extended alkyl chain introduces significant lipophilicity into the target molecules, a feature that can be advantageous in certain chemical and biological applications. The reactivity of the acyl chloride group allows for its incorporation into heterocyclic ring systems through various cyclization strategies.

The synthesis of 1,3,4-thiadiazoles and 1,3,4-selenadiazoles often proceeds through the use of thiosemicarbazide or selenosemicarbazide, respectively. While direct literature detailing the use of this compound in these specific syntheses is not abundant, the general reactivity of acyl chlorides provides a strong basis for its application.

The reaction of an acyl chloride, such as this compound, with thiosemicarbazide is a well-established method for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. The initial step involves the acylation of thiosemicarbazide by the acyl chloride. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of the thiadiazole ring. The long docosanoyl chain would thus be incorporated at the 5-position of the thiadiazole ring.

A similar synthetic strategy can be envisioned for the synthesis of 2,5-disubstituted-1,3,4-selenadiazoles. The reaction of a carboxylic acid with selenosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride is a known route to these heterocycles. By extension, the more reactive this compound could be directly reacted with selenosemicarbazide to form the corresponding N-acylselenosemicarbazide intermediate, which would then undergo cyclization to yield a 2-docosanoyl-1,3,4-selenadiazole derivative. Another plausible pathway involves the reaction of hydrazonoyl chlorides with potassium selenocyanate to yield selenadiazoles.

Intermediates for Substituted Aminophenols

This compound is a crucial intermediate in the synthesis of substituted aminophenols, particularly N-acylated derivatives. The acylation of aminophenols with acyl chlorides is a common and efficient method to introduce an acyl group onto the nitrogen atom of the aminophenol. nih.govresearchgate.netmdpi.comekb.eg

The reaction between this compound and an aminophenol, such as 4-aminophenol, results in the formation of an N-substituted amide. Specifically, the reaction with 4-aminophenol yields N-(4-hydroxyphenyl)docosanamide. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where the amino group of the aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction typically results in the formation of a stable amide bond with the elimination of hydrogen chloride.

The general reaction is as follows:

Where R is the docosanyl group (C₂₁H₄₃) and Ar is a phenyl group.

The resulting N-(hydroxyphenyl)docosanamide compounds are valuable intermediates in their own right, possessing a long lipophilic alkyl chain and a polar phenolic hydroxyl group. This amphiphilic character can be exploited in various applications, including the synthesis of more complex molecules with specific physical or biological properties.

Computational and Theoretical Investigations of Docosanoyl Chloride

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for investigating the properties of molecules like docosanoyl chloride. acs.orgmdpi.com These methods allow for the detailed exploration of electronic structure and its influence on molecular behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. q-chem.com For this compound, DFT methods are employed to find the minimum energy structure. inpressco.comcornell.edumdpi.com Functionals like B3LYP, combined with a suitable basis set such as 6-31G**, are commonly used to calculate the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. inpressco.com The inclusion of dispersion corrections is often crucial for accurately modeling long-chain systems like this compound due to the significance of van der Waals interactions. mdpi.com The optimization process ensures that the calculated properties correspond to the most realistic molecular conformation. q-chem.com

Table 1: Representative Optimized Geometrical Parameters for a Long-Chain Acyl Chloride (Illustrative) This table is illustrative and shows the type of data obtained from DFT geometry optimization. Actual values for this compound would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

|---|---|---|

| Bond Lengths (Å) | C=O | ~ 1.19 |

| C-Cl | ~ 1.82 | |

| C-C (alpha-beta) | ~ 1.52 | |

| C-C (alkyl chain) | ~ 1.54 | |

| C-H | ~ 1.10 | |

| **Bond Angles (°) ** | O=C-Cl | ~ 125.0 |

| O=C-C | ~ 124.5 | |

| Cl-C-C | ~ 110.5 | |

| C-C-C | ~ 112.0 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. semanticscholar.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. semanticscholar.orgirjweb.com For this compound, the HOMO is typically localized on the acyl chloride group, specifically involving the lone pairs on the oxygen and chlorine atoms, while the LUMO is centered on the antibonding π* orbital of the carbonyl group.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table provides an example of the kind of data generated from FMO analysis. Specific values for this compound are not available without a dedicated study.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -9.5 | Energy of the outermost electrons, indicating electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -0.5 | Energy of the lowest available empty orbital, indicating electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ~ 9.0 | Correlates with chemical reactivity and stability. irjweb.comresearchgate.net |

| Ionization Potential | I | ~ 9.5 | The energy required to remove an electron. |

| Electron Affinity | A | ~ 0.5 | The energy released when an electron is added. |

| Chemical Hardness | η | ~ 4.5 | Resistance to change in electron distribution. irjweb.com |

| Electronegativity | χ | ~ 5.0 | The power to attract electrons. |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govredalyc.org By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. mdpi.com For this compound, the most prominent predicted peak in the IR spectrum would be the C=O stretching vibration, typically calculated to be in the range of 1800-1850 cm⁻¹. Other characteristic vibrations include the C-Cl stretch and various C-H bending and stretching modes of the long alkyl chain. nih.gov Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and the accuracy of the computational model. mdpi.comresearchgate.net

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is used. ohio-state.edu This method calculates the energies of electronic excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. mdpi.comresearchgate.net For a molecule like this compound, which is a saturated acyl chloride, the primary electronic transition is expected to be an n → π* transition, where an electron from a non-bonding orbital (n) on the oxygen or chlorine atom is excited to the antibonding π* orbital of the carbonyl group. gaussian.com TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for this transition, providing valuable information about the molecule's photophysical properties. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Mechanistic Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the course of chemical reactions, providing a step-by-step description of bond breaking and formation. researchgate.net This is particularly useful for understanding the reactivity of this compound in reactions such as hydrolysis, esterification, and amidation.

The reactions of acyl chlorides, including this compound, generally proceed through a nucleophilic acyl substitution mechanism. libretexts.orgsavemyexams.comchemguide.co.uk Computational modeling can elucidate the finer details of this mechanism. For instance, in the reaction with a nucleophile (e.g., water, alcohol, or an amine), the first step is the nucleophilic attack on the electrophilic carbonyl carbon. savemyexams.comacs.orgnih.gov This leads to the formation of a tetrahedral intermediate. nih.gov The subsequent step involves the departure of the chloride ion as a leaving group and the reformation of the carbonyl double bond. libretexts.org

By mapping the potential energy surface of the reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus the reaction rate. acs.orgnih.gov For reactions involving this compound, these models can help to explain its high reactivity and can be used to compare the reaction rates with different nucleophiles. Mechanistic studies can also be supported by experimental findings to provide a comprehensive understanding of the reaction. rsc.org

Calculation of Energy Barriers and Reaction Pathways

The reactivity of acyl chlorides like this compound is characterized by nucleophilic addition-elimination reactions. libretexts.orgsavemyexams.comchemistrystudent.comsavemyexams.comsavemyexams.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of these reactions. uib.noresearchgate.netacs.orgresearchgate.net Although specific studies on this compound are not abundant, the principles derived from computational analyses of other acyl chlorides and related long-chain fatty acid derivatives are applicable.

The general mechanism for the reaction of an acyl chloride with a nucleophile (Nu-H) proceeds in two main stages: nucleophilic addition followed by the elimination of a small molecule. libretexts.orgsavemyexams.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. libretexts.orgyoutube.com

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. Subsequently, a proton is transferred from the nucleophile to the chloride ion, forming hydrogen chloride and the final substituted product. libretexts.orgyoutube.com

Computational studies on similar systems reveal that the presence of additional molecules, acting as catalysts or solvent, can significantly alter the energy barriers. For instance, in the alcoholysis of aliphatic acyl chlorides, the formation of termolecular hydrogen-bonded complexes can lower the reaction barriers. researchgate.net DFT calculations have been employed to explore the reaction pathways for the esterification of free fatty acids, showing that catalysts can dramatically reduce the activation energy. researchgate.net For example, in one study, a photo-catalyst was shown to lower the activation energy for fatty acid esterification from 51.67 kcal/mol to a mere 0.7495 kcal/mol. researchgate.net

The table below illustrates typical activation energies for reactions involving acyl chlorides and related compounds, as determined by computational methods. These values provide an estimate of the energy required for these reactions to occur.

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Esterification | Acetyl Halide + Methanol | DFT | ~15-25 | researchgate.netresearchgate.net |

| Hydrolysis | Acyl Chloride + Water | DFT | ~20-30 | researchgate.net |

| Radical H-Transfer | Alkyl Radicals | G3MP2B3 | ~10-20 | acs.org |

| Esterification (catalyzed) | Fatty Acid + Methanol | DFT | < 1 | researchgate.net |

This table presents representative data from studies on related compounds to illustrate the typical energy barriers calculated for reactions involving acyl chlorides and fatty acid derivatives.

Characterization of Transition State Structures

The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial insights into the reaction mechanism. libretexts.org Computational chemistry allows for the detailed characterization of these fleeting structures. acs.org For the nucleophilic addition-elimination reaction of this compound, the transition state would involve the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond.

Theoretical calculations can determine key geometric parameters of the transition state, such as bond lengths and angles. For SN2 reactions, it has been shown that a smaller nucleophile kinetic isotope effect indicates a shorter nucleophile-carbon bond in the transition state. libretexts.org

The structure of the transition state for a reaction involving an acyl chloride can be modeled using various computational methods. These models help in understanding the electronic and steric effects that influence the reaction rate. For example, in the reaction of an acyl chloride with an alcohol, the transition state would feature a partially formed bond between the alcohol's oxygen and the acyl carbon, and a partially broken bond between the acyl carbon and the chlorine atom.

Below is a table summarizing key characteristics of transition states in related reactions, which can be extrapolated to understand the reactions of this compound.

| Reaction | Key Feature of Transition State | Computational Approach | Reference |

| SN2 Reaction | Looser or tighter association of nucleophile and leaving group | DFT (B3LYP/aug-cc-pVDZ) | libretexts.org |

| Esterification | Formation of a tetrahedral intermediate | DFT | researchgate.netresearchgate.net |

| Acyl Transfer | Concerted mechanism with a highly oxocarbenium ion-like character | Bond Energy/Bond Order Vibrational Analysis | savemyexams.com |

This table provides examples of how transition states are characterized in computational studies of reactions similar to those that this compound would undergo.

Intermolecular Interactions and Conformational Dynamics

The long aliphatic chain of this compound gives rise to significant non-covalent interactions and a complex conformational landscape, which are amenable to computational investigation.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Due to the absence of hydrogen bond donors, this compound molecules cannot form hydrogen bonds with each other. wikipedia.org However, the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules like water or alcohols, which is a key interaction during its reaction with these nucleophiles. researchgate.net

The primary intermolecular forces in pure liquid this compound are:

Van der Waals dispersion forces: These are the dominant intermolecular forces and increase with the length of the hydrocarbon chain. chemicals.co.uklibretexts.orglibretexts.org The long 22-carbon chain of this compound results in strong dispersion forces.

Dipole-dipole interactions: The polar carbon-chlorine and carbon-oxygen bonds create a net dipole moment in the molecule, leading to dipole-dipole attractions between molecules. youtube.comopenochem.org

Computational studies on long-chain hydrocarbons and their derivatives show that non-covalent interactions, such as van der Waals forces, are crucial for their self-assembly and packing in condensed phases. acs.orgnih.gov These interactions are a combination of electrostatic, charge transfer, and dispersion components. nih.gov

The following table summarizes the types of non-covalent interactions this compound can participate in.

| Interaction Type | With Itself | With Other Molecules | Significance | Reference |

| Hydrogen Bonding | No | Yes (as acceptor) | Crucial for reactions with protic nucleophiles | researchgate.netrsc.org |

| Van der Waals Forces | Yes | Yes | Determines physical properties like boiling point | chemicals.co.uklibretexts.orglibretexts.orgnih.gov |

| Dipole-Dipole Interactions | Yes | Yes | Contributes to intermolecular attraction | youtube.comopenochem.org |

This table outlines the expected non-covalent interactions for this compound based on its structure and data from analogous compounds.

Conformational Analysis and Stability Studies

The long alkyl chain of this compound can adopt a vast number of conformations due to rotation around the carbon-carbon single bonds. libretexts.orgchemistrysteps.com Conformational analysis aims to identify the most stable (lowest energy) conformations. libretexts.org For long-chain alkanes, the all-trans (zigzag) conformation is generally the most stable as it minimizes steric and torsional strain. libretexts.orgresearchgate.net

Computational methods like DFT have been used to study the conformations of long-chain fatty acid methyl esters (FAMEs), confirming that the all-trans structure is the lowest energy conformer. researchgate.net Similar principles apply to this compound, where the long alkyl chain is expected to favor an extended, all-trans conformation to minimize steric hindrance. libretexts.org

The potential energy surface of a molecule like this compound is complex, with numerous local minima corresponding to different conformers. taltech.ee Computational searches can identify these low-energy conformers and their relative stabilities. taltech.eeethz.ch

The table below shows the relative energies of different conformations for a simple alkane like butane, which illustrates the energy costs associated with deviations from the most stable conformation. These principles are magnified in a long chain like that of this compound.

| Conformation (Butane) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Type of Strain | Reference |

| Anti | 180° | 0 | Minimal | chemistrysteps.com |

| Gauche | 60° | 0.9 | Steric | chemistrysteps.com |

| Eclipsed (H, CH3) | 120° | 3.6 | Torsional & Steric | chemistrysteps.com |

| Totally Eclipsed (CH3, CH3) | 0° | 5.0 | Torsional & Steric | chemistrysteps.com |

This table uses butane as a model to illustrate the energy differences between conformations, which are fundamental to understanding the conformational preferences of the long alkyl chain in this compound.

Semiempirical Calculations for Molecular Structure and Energetics

For large molecules like this compound, full ab initio or DFT calculations can be computationally expensive. Semiempirical methods (such as AM1, PM3, and PM6) offer a faster alternative for exploring molecular structure and energetics. acs.orgresearchgate.net These methods use a simplified quantum mechanical framework and parameters derived from experimental data to approximate molecular properties. researchgate.net

Semiempirical methods have been successfully applied to study long-chain fatty acid derivatives. acs.orgresearchgate.net For example, the PM6 method has been used in the conformational analysis of conjugated long-chain fatty acids to determine the most stable conformers. acs.org Similarly, various semiempirical methods have been used to calculate the heats of formation of fragments from long-chain mannofuranose derivatives, correlating these with mass spectrometry data. researchgate.net

These studies demonstrate the utility of semiempirical calculations for gaining insights into the structure and stability of large organic molecules like this compound, especially for initial conformational searches or when dealing with a large number of molecules. acs.orgresearchgate.netnih.gov

Analytical Methodologies for Docosanoyl Chloride Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating docosanoyl chloride from reaction mixtures and for assessing its purity.

Normal phase chromatography is a suitable technique for the analysis and purification of acyl chlorides, which are often unstable on the silica-based columns used in reverse-phase chromatography. americanpharmaceuticalreview.com In NPC, a polar stationary phase (like silica) is used with a non-polar mobile phase (such as hexane or a mixture of hexane and a slightly more polar solvent). wikipedia.orgwaters.com Due to its relatively non-polar long alkyl chain, this compound would elute relatively quickly in a normal phase system. This method allows for the effective separation of the acyl chloride from more polar impurities, such as the corresponding carboxylic acid (docosanoic acid), which would be more strongly retained on the polar stationary phase. nih.gov Careful selection of the mobile phase is crucial to avoid reaction with the highly reactive acyl chloride; protic solvents like alcohols must be avoided. americanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC) for Reactive Species

Supercritical Fluid Chromatography (SFC) presents a viable analytical technique for the characterization of reactive species like this compound. americanpharmaceuticalreview.com The principles of SFC are similar to high-performance liquid chromatography (HPLC), but it primarily utilizes carbon dioxide as the main mobile phase, which exists as a supercritical fluid under specific temperature and pressure conditions. This technique is considered a "green" technology due to its reduced reliance on organic solvents.

The primary advantage of SFC for analyzing reactive acyl chlorides lies in its normal-phase chromatographic nature. americanpharmaceuticalreview.com This allows for the successful analysis of these compounds, provided that the mobile phase is free of alcohols and basic modifiers which would readily react with the acyl chloride. americanpharmaceuticalreview.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase enable high-speed and efficient separations. chromatographyonline.com

In the context of this compound research, SFC is particularly suited for in-process control methods. It can effectively monitor the disappearance of reactants, such as behenic acid and a chlorinating agent, and the appearance of the this compound product. americanpharmaceuticalreview.com This makes it a valuable tool for ensuring the quality and purity of raw materials and intermediates during synthesis. americanpharmaceuticalreview.com While direct analysis is possible, the high reactivity of acyl chlorides often leads to the use of derivatization techniques for more stable analysis, though SFC provides a direct route when derivatization is not desired. americanpharmaceuticalreview.com The versatility of SFC also extends to the analysis of a wide range of compounds, from non-polar to polar, making it a prominent platform in various analytical fields, including the analysis of complex natural products. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful and highly sensitive technique for the trace analysis of volatile and semi-volatile compounds, including derivatives of this compound. thermofisher.comnih.gov Due to the high reactivity and low volatility of this compound itself, direct analysis by GC-MS is challenging. Therefore, derivatization is a crucial step to convert it into a more stable and volatile compound suitable for GC analysis. americanpharmaceuticalreview.comresearchgate.net